molecular formula C11H14ClO4P B1312652 (S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 98674-86-3

(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B1312652
CAS No.: 98674-86-3
M. Wt: 276.65 g/mol
InChI Key: ZPSPULCZMWMHCY-SNVBAGLBSA-N
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Description

(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chiral organophosphorus compound It is known for its unique structural features, which include a dioxaphosphorinane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of 2-chlorophenol with a suitable phosphorus reagent, such as phosphorus trichloride, in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with desired chiral properties.

Mechanism of Action

The mechanism of action of (S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The dioxaphosphorinane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • ®-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
  • 4-(2-Bromophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane

Comparison: Compared to its enantiomer ®-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, the (S)-(-) form exhibits different stereochemical properties, which can lead to variations in biological activity and chemical reactivity. The presence of the chlorophenyl group distinguishes it from other similar compounds, such as those with bromophenyl groups, affecting its reactivity and applications.

Properties

IUPAC Name

(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPULCZMWMHCY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462763
Record name (S)-(-)-Chlocyphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-86-3
Record name 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98674-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-Chlocyphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 2
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 3
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 4
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 5
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 6
(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

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